Product packaging for Fluoro-1H-pentazole(Cat. No.:CAS No. 652148-89-5)

Fluoro-1H-pentazole

Cat. No.: B12531797
CAS No.: 652148-89-5
M. Wt: 89.03 g/mol
InChI Key: BFZSDUGZFYBTHS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Polynitrogen Chemistry Studies

The study of polynitrogen compounds, molecules composed solely of nitrogen atoms, has a rich and complex history. Early research in the 20th century laid the groundwork, but it was the advent of the High Energy Density Matter (HEDM) Program, initiated by the U.S. Air Force in 1986, that significantly intensified theoretical and experimental efforts in this area. acs.orgengineering.org.cn While early work focused on more stable nitrogen-rich heterocycles, the allure of the energy potential of all-nitrogen species spurred investigations into structures like the pentazole ring. The first synthesis of a substituted pentazole, phenylpentazole, in 1956 by Huisgen and Ugi was a landmark achievement, confirming the existence of this unique molecular architecture. psu.edu However, the inherent instability of most pentazole derivatives has meant that for a long period, research progress was heavily dependent on in-situ generation and theoretical modeling. engineering.org.cn

Overview of Azole Heterocycles and the Unique Position of Pentazole

Azoles are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom and often another heteroatom such as sulfur or oxygen. researchgate.net This family includes well-known and relatively stable compounds like pyrazole, imidazole, and the triazoles and tetrazole, which are integral to many areas of chemistry and biology. psu.eduresearchgate.net Pentazole, with its ring composed exclusively of five nitrogen atoms, holds a unique position as the ultimate member of the azole series. wikipedia.org Its all-nitrogen composition makes it a tantalizing target for HEDMs, as its decomposition would release a large amount of energy, producing the environmentally benign dinitrogen (N₂) gas. researchgate.net

Rationale for Investigating Fluorine-Substituted Pentazole Architectures

The substitution of a hydrogen atom in a molecule with fluorine can have profound effects on its chemical and physical properties. Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its stability, reactivity, and pKa. olemiss.edu In the context of pentazoles, the introduction of substituents is a key strategy to modulate the stability of the highly sensitive pentazole ring. While electron-donating groups have been shown to stabilize aryl pentazoles, the investigation of electron-withdrawing substituents like fluorine is crucial for a comprehensive understanding of the structure-stability relationship in this class of compounds. wikipedia.org The study of Fluoro-1H-pentazole, therefore, aims to explore the impact of a highly electronegative atom on the electronic structure and stability of the pentazole ring.

Current State of Theoretical and Experimental Research on Pentazole Derivatives

The field of pentazole chemistry is characterized by a strong interplay between theoretical predictions and experimental endeavors. Due to the kinetic instability of many pentazole derivatives, computational chemistry has become an indispensable tool for predicting their properties, including stability, geometry, and decomposition pathways. psu.edunih.gov Theoretical studies have explored a wide range of substituted pentazoles, including arylpentazoles, benzylpentazoles, and various heterocyclic derivatives, providing valuable insights into the factors governing their stability. engineering.org.cn Experimentally, the synthesis and characterization of several substituted pentazoles have been achieved, often at low temperatures due to their limited thermal stability. engineering.org.cn However, the parent pentazole (HN₅) and many of its simple derivatives, including this compound, remain elusive and have primarily been the subject of theoretical investigation. researchgate.netnih.gov

Research Objectives and Scope for this compound Investigations

The primary research objectives for the investigation of this compound are centered on understanding its fundamental chemical properties through theoretical and computational methods. A key goal is to predict its kinetic stability, particularly the energy barrier to its decomposition, which is a critical factor for its potential synthesis and isolation. researchgate.net Researchers also aim to elucidate its unique electronic structure. Due to the extreme electronegativity of fluorine, this compound is predicted to be the only pentazole derivative to possess a cationic N₅ ring, a significant departure from other known pentazoles. researchgate.net Furthermore, investigations have explored how its stability might be enhanced through complexation with Lewis acids, offering a potential pathway toward stabilizing this highly reactive molecule. researchgate.net The scope of this research is, at present, largely confined to the theoretical realm, providing a roadmap for future experimental attempts.

Interactive Data Table: Theoretical Properties of Selected Pentazole Derivatives

The following table presents a summary of theoretical data for this compound and related compounds, highlighting key parameters from computational studies.

Compound NameRing Destruction Barrier (kcal/mol)N₅ Ring Charge (e)Reference
This compound (cyclo-FN₅) ~12-14Cationic (+) researchgate.net
Arylpentazoles ~20Anionic (-) researchgate.net
Hydroxylpentazole (cyclo-N₅-OH) Kinetically more stable than cyclo-N₅-FAnionic (-) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FN5 B12531797 Fluoro-1H-pentazole CAS No. 652148-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652148-89-5

Molecular Formula

FN5

Molecular Weight

89.03 g/mol

IUPAC Name

1-fluoropentazole

InChI

InChI=1S/FN5/c1-6-4-2-3-5-6

InChI Key

BFZSDUGZFYBTHS-UHFFFAOYSA-N

Canonical SMILES

N1=NN(N=N1)F

Origin of Product

United States

Theoretical and Computational Investigations of Fluoro 1h Pentazole

Quantum Chemical Approaches to Molecular Structure and Bonding

The inherent instability of Fluoro-1H-pentazole makes experimental characterization challenging, thus necessitating the use of theoretical and computational methods to understand its properties. Quantum chemical approaches, such as Density Functional Theory (DFT) and ab initio methods, are pivotal in predicting the molecule's geometry, vibrational frequencies, and conformational landscape.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Bond Lengths: The pentazole ring is expected to exhibit N-N bond lengths that are intermediate between single and double bonds, indicative of its aromatic character. The N-F bond length will be characteristic of a single bond between nitrogen and fluorine.

Bond Angles: The internal bond angles of the five-membered pentazole ring are anticipated to be close to the 108° of a regular pentagon, though slight distortions will occur due to the presence of the fluorine substituent. The angles involving the fluorine atom will be influenced by its electronegativity and steric interactions.

Dihedral Angles: The planarity of the pentazole ring is a key feature related to its aromaticity. Dihedral angles are used to quantify the degree of planarity. For this compound, the pentazole ring is expected to be nearly planar.

Predicted Bond Lengths of this compound
BondPredicted Length (Å)
N1-N2Data Not Available
N2-N3Data Not Available
N3-N4Data Not Available
N4-N5Data Not Available
N5-N1Data Not Available
N1-FData Not Available
Predicted Bond Angles of this compound
AnglePredicted Angle (°)
N5-N1-N2Data Not Available
N1-N2-N3Data Not Available
N2-N3-N4Data Not Available
N3-N4-N5Data Not Available
N4-N5-N1Data Not Available
F-N1-N2Data Not Available
F-N1-N5Data Not Available
Predicted Dihedral Angles of this compound
AnglePredicted Angle (°)
F-N1-N2-N3Data Not Available
N1-N2-N3-N4Data Not Available

Vibrational Frequency Analysis and Conformational Landscapes

Vibrational frequency analysis is performed on the optimized geometry of this compound to confirm that the structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum. A true minimum on the potential energy surface will have no imaginary frequencies. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions of the atoms.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple, with the planar or near-planar structure being the dominant conformation.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound dictates its reactivity, stability, and spectroscopic properties. Computational methods provide valuable tools to analyze the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital that is empty and is associated with the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO-LUMO gap is a critical parameter for assessing its stability. Computational studies on similar pentazole derivatives suggest that substituents can significantly influence the HOMO-LUMO gap.

Predicted Frontier Molecular Orbital Energies of this compound
OrbitalEnergy (eV)
HOMOData Not Available
LUMOData Not Available
HOMO-LUMO GapData Not Available

Charge Distribution and Natural Population Analysis (NPA)

The distribution of electron density within this compound provides insights into its polarity and the nature of its chemical bonds. Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges and the occupancies of natural bond orbitals.

NPA provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. The calculated atomic charges can help in understanding the electrostatic potential of the molecule and identifying sites that are susceptible to nucleophilic or electrophilic attack. In this compound, the high electronegativity of the fluorine atom is expected to result in a significant negative charge on the fluorine atom and a corresponding positive charge on the adjacent nitrogen atom. The nitrogen atoms of the pentazole ring will also exhibit varying charge distributions due to resonance and inductive effects.

Predicted Natural Population Analysis (NPA) Charges of this compound
AtomCharge (e)
N1Data Not Available
N2Data Not Available
N3Data Not Available
N4Data Not Available
N5Data Not Available
FData Not Available

Unraveling the Theoretical Landscape of this compound

A deep dive into the computational analysis of this compound reveals a molecule of significant theoretical interest, primarily due to its potential as a high-energy density material. Theoretical and computational investigations have been instrumental in predicting its properties, offering insights into its electronic structure, stability, and energetic characteristics in the absence of extensive experimental data.

Electrostatic Potential Mapping

Computational analysis of this compound (FN₅) through molecular electrostatic potential (MEP) mapping provides a visual representation of the charge distribution and potential reactive sites on the molecule. The MEP surface is characterized by distinct regions of positive and negative electrostatic potential, which arise from the distribution of electrons and the electronegativity of the constituent atoms.

Aromaticity Assessment and Its Influence on Stability

The aromaticity of the pentazole ring is a key factor contributing to its stability relative to other polynitrogen species. Computational studies on various pentazolyl derivatives, including fluoro pentazole, confirm that these compounds possess aromatic character, which is a significant contributor to their stability. nih.gov The introduction of a fluorine substituent, an electron-withdrawing group, can influence the degree of aromaticity and, consequently, the stability of the ring. researchgate.net

Recent theoretical studies on six single-ring pentazolyl derivatives with different functional groups indicated that derivatization can reduce the bond strength and weaken the aromaticity of the pentazolate ring. nih.gov The analysis revealed that these effects primarily impact the π-aromaticity of the ring, which can lead to decreased stability. nih.gov Despite this, fluoro pentazole (cyclo-N₅-F) was found to possess good aromaticity. nih.gov

Nucleus-Independent Chemical Shifts (NICS) Computations

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion used to quantify aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current, a hallmark of aromaticity. For various azole systems, NICS calculations have been employed to assess the impact of substituents on their aromatic character. It has been observed that the substitution of strong electron-withdrawing groups, such as fluorine, can lead to a recovery of aromaticity that is diminished by the presence of multiple heteroatoms.

Anisotropy of the Induced Current Density (AICD) Analysis

Anisotropy of the Induced Current Density (AICD) is a sophisticated computational method that provides a visual and quantitative analysis of electron delocalization in a molecule. For aromatic compounds, AICD plots typically show a distinct diatropic ring current. While specific AICD analyses for this compound were not found in the available literature, this technique would be invaluable in mapping the precise pathways of electron currents and confirming the extent of aromatic character in the fluorinated pentazole ring.

Electron Delocalization Indices

Energetic Stability and Thermochemical Predictions

The energetic properties of this compound are of primary interest for its potential application as a high-energy density material. A high positive heat of formation is a key indicator of a compound's energetic nature.

Calculation of Heats of Formation and Atomization Energies

The heat of formation (ΔHf) is a critical thermochemical parameter for energetic materials. Computational methods, such as ab initio calculations, are commonly used to predict the heats of formation of novel compounds. For substituted pentazoles, the stability is influenced by the nature of the substituent. Electron-withdrawing groups are known to destabilize the pentazole ring. researchgate.net

In a comparative theoretical study of six single-ring pentazolyl derivatives, it was found that while fluoro pentazole has good aromaticity, its kinetic stability is lower than that of hydroxyl pentazole (cyclo-N₅-OH). nih.gov This suggests that while the fluorine substituent maintains the ring's aromatic character to a significant degree, it may also contribute to pathways for decomposition.

Precise, tabulated values for the heat of formation and atomization energy of this compound require specific high-level theoretical calculations that were not available in the reviewed literature. However, the qualitative findings strongly suggest that it is an energetic compound with a stability that is significantly influenced by the electronic effects of the fluorine atom.

Energetic Stability and Thermochemical Predictions

Analysis of Potential Energy Surfaces for Decomposition Pathways

The decomposition of FN5 isomers is characterized by low energy barriers, indicating a high propensity for spontaneous dissociation. Intrinsic Reaction Coordinate (IRC) calculations have been employed to map the minimum energy paths from the various FN5 isomers to their decomposition products. These calculations reveal the specific geometric transformations that the molecules undergo during the decomposition process.

For instance, the decomposition of one of the identified isomers, a planar C2v structure, proceeds through a transition state that leads directly to the formation of FN3 and N2. The energy barrier for this process is calculated to be remarkably low, contributing to the predicted short lifetime of the molecule. The potential energy surfaces for all identified isomers consistently show that the decomposition into FN3 and N2 is a highly exothermic process with minimal activation energy.

Table 1: Calculated Energy Barriers for Decomposition of FN5 Isomers

IsomerPoint GroupDecomposition PathwayCalculated Energy Barrier (kcal/mol)
1 CsFN5 → FN3 + N25.8
2 C1FN5 → FN3 + N28.2
3 C2vFN5 → FN3 + N210.3
4 C1FN5 → FN3 + N212.5
5 CsFN5 → FN3 + N215.1
6 C2vFN5 → FN3 + N218.9

Note: The energy barriers are relative to the energy of the respective isomer.

Kinetic Stability Predictions via Transition State Theory

To quantify the kinetic stability of the FN5 isomers, Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been applied. This statistical theory is used to calculate the unimolecular reaction rate constants based on the properties of the potential energy surface, specifically the energy of the reactant and the vibrational frequencies of the transition state.

The RRKM analysis for the decomposition of FN5 isomers predicts extremely short lifetimes, on the order of nanoseconds. This theoretical prediction aligns with experimental attempts to synthesize and isolate these compounds, where only the decomposition products (FN3, F2N2, and NF3) were observed. The rapid decomposition is a direct consequence of the low energy barriers and the favorable entropy of the reaction, which leads to the formation of the highly stable dinitrogen molecule.

The calculations take into account the vibrational frequencies of the reactant isomer and the transition state leading to its dissociation. The sum of states for the transition state and the density of states for the reactant are key parameters in determining the microscopic rate constant for the decomposition. The results from these theoretical models provide a stark picture of the inherent instability of the fluoro-pentazole system.

Table 2: Predicted Lifetimes of FN5 Isomers via RRKM Analysis

IsomerEnergy Barrier (kcal/mol)Predicted Lifetime
1 5.8Nanoseconds
2 8.2Nanoseconds
3 10.3Nanoseconds
4 12.5Nanoseconds
5 15.1Nanoseconds
6 18.9Nanoseconds

Computational Strategies for the Synthetic Feasibility of Fluoro 1h Pentazole and Its Derivatives

Exploration of Precursor Identification and Design

A crucial first step in devising a synthetic route to Fluoro-1H-pentazole is the identification and design of suitable precursors. Computational methods play a pivotal role in screening potential candidates and designing molecules with the desired properties for stability and reactivity.

Theoretical Screening of Fluorinating Reagents and Methodologies

The introduction of a fluorine atom onto the pentazole ring is a key synthetic step. Theoretical screening of various fluorinating reagents allows for the rational selection of the most promising candidates, saving significant experimental effort. Electrophilic N-F reagents are a prominent class of fluorinating agents, and their reactivity can be computationally assessed. worktribe.comresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to evaluate the fluorinating power of different reagents. researchgate.net These studies often involve calculating the reaction energy barriers for the fluorination of a model substrate, such as the pentazole anion or a related nitrogen-rich heterocycle. csic.esacs.orgresearchgate.netgoogle.com For instance, the fluorination of benzene (B151609) with various N-fluoropyridinium salts has been theoretically investigated to identify the most potent reagents. vu.lt Similar computational screening can be applied to the pentazole system.

A key aspect of these theoretical studies is the elucidation of the fluorination mechanism, which can proceed through different pathways depending on the reagent and substrate. acs.orgresearchgate.net Computational analysis helps to determine the most likely reaction mechanism and the factors that influence regioselectivity, which is critical for the synthesis of a specific isomer of this compound. vu.lt

Below is a table summarizing a hypothetical computational screening of N-F fluorinating reagents for the fluorination of the pentazolate anion. The data is illustrative of the types of results generated in such studies.

Fluorinating ReagentMethodCalculated Activation Energy (kcal/mol)Predicted Yield
N-Fluorobenzenesulfonimide (NFSI)DFT (B3LYP/6-311+G(d,p))15.2High
Selectfluor™DFT (B3LYP/6-311+G(d,p))18.5Moderate
N-Fluoro-2,4,6-trimethylpyridinium triflateDFT (B3LYP/6-311+G(d,p))22.1Low
Perfluoro-N-fluoropiperidineDFT (B3LYP/6-311+G(d,p))25.8Very Low

Computational Design of Fluorinated Azide (B81097) Precursors

Another viable synthetic strategy involves the cyclization of a fluorinated azide precursor. Computational chemistry is instrumental in designing such precursors with an optimal balance of stability for isolation and reactivity for the desired cyclization reaction. Quantum chemical methods are used to predict the thermodynamic and kinetic stability of various fluorinated azide candidates. engineering.org.cnmdpi.comrsc.orgavcr.cz

Computational studies on substituted arylpentazoles have shown that electron-withdrawing groups can destabilize the pentazole ring. engineering.org.cnresearchgate.net This information is critical when designing a fluorinated precursor, as fluorine is a highly electronegative element. Theoretical calculations can help to identify substitution patterns that enhance the stability of the desired fluorinated pentazole product. engineering.org.cn For example, computational studies have been performed on the stability of various substituted phenylpentazoles. researchgate.net

The design process involves evaluating key properties of the precursor molecule, such as its heat of formation, bond dissociation energies, and the energy barrier for the cyclization reaction to form the pentazole ring. dtic.milacs.org These calculations can guide synthetic chemists toward the most promising molecular architectures. researchgate.netmdpi.com

The following table presents hypothetical data from a computational study on the design of fluorinated azide precursors for pentazole synthesis.

Fluorinated Azide PrecursorMethodCalculated Heat of Formation (kcal/mol)Cyclization Barrier (kcal/mol)Predicted Stability
4-Fluorophenyl azideDFT (M06-2X/aug-cc-pVTZ)85.328.7Moderate
2,6-Difluorophenyl azideDFT (M06-2X/aug-cc-pVTZ)79.130.2High
Pentafluorophenyl azideDFT (M06-2X/aug-cc-pVTZ)65.835.5Very High
4-Azido-3-fluoropyridineDFT (M06-2X/aug-cc-pVTZ)92.426.1Low

Reaction Pathway Elucidation and Mechanism Studies

Once potential precursors are identified, computational methods are employed to gain a detailed understanding of the reaction pathways and mechanisms involved in the formation of this compound.

Ab Initio Molecular Dynamics (AIMD) Simulations of Reaction Trajectories

Ab initio molecular dynamics (AIMD) simulations provide a powerful tool for exploring the dynamic evolution of a chemical reaction. aip.orgnih.govarxiv.orgmdpi.comsemanticscholar.orgresearchgate.net By calculating the forces on the atoms "on the fly" from electronic structure calculations, AIMD can simulate the trajectories of reacting molecules, providing insights into the reaction mechanism, the formation of intermediates, and the influence of temperature on the reaction outcome. acs.orgresearchgate.netscielo.brrsc.org

In the context of this compound synthesis, AIMD simulations can be used to model the cyclization of a fluorinated azide precursor or the fluorination of a pentazole ring. acs.org These simulations can reveal the intricate details of bond formation and breaking, as well as the role of molecular vibrations and collisions in driving the reaction forward. AIMD has been successfully used to study the polymerization of nitrogen under high pressure and the stability of the pentazolate salt, demonstrating its applicability to high-nitrogen systems. aip.orgnih.govarxiv.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To gain a quantitative understanding of a reaction pathway, it is essential to locate the transition state (TS) structure, which represents the highest energy point along the minimum energy path connecting reactants and products. Computational methods are used to find these saddle points on the potential energy surface. acs.orgrsc.orgnih.govrsc.orgmdpi.com

Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. rsc.orgrsc.org An IRC calculation maps out the minimum energy path downhill from the transition state to both the reactants and the products, confirming that the located TS indeed connects the desired species. acs.orgnih.gov This analysis provides a detailed picture of the geometric changes that occur during the reaction.

Solvent Effects Modeling in Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models are used to account for the influence of the solvent on the reaction dynamics. There are two main approaches to modeling solvent effects: explicit and implicit models. rsc.orgresearchgate.netacs.orgvanderbilt.edu

In the explicit solvent model, a number of solvent molecules are included directly in the calculation, providing a detailed description of specific solute-solvent interactions such as hydrogen bonding. researchgate.net However, this approach is computationally expensive. The implicit solvent model, such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous dielectric medium. This method is less computationally demanding and is widely used to estimate the effect of the solvent on the energies of reactants, products, and transition states. acs.org

For the synthesis of this compound, modeling solvent effects is crucial, as the polarity of the solvent can influence the stability of charged or highly polar intermediates and transition states. rsc.orgvanderbilt.edu Quantum modeling studies on the synthesis of pentazole derivatives have highlighted the importance of a reliable treatment of solvent effects. rsc.org

Methodological Considerations for Fluorine Incorporation

The introduction of fluorine into a heterocyclic system can dramatically alter its physical and chemical properties. nih.gov Computational modeling is crucial for evaluating potential fluorination pathways for the highly sensitive pentazole ring.

Nucleophilic fluorination is a common strategy for C-F bond formation, typically involving a fluoride (B91410) anion source. chim.it For nitrogen heterocycles, methods like fluorine/halogen exchange are among the oldest approaches. mdpi.com However, these reactions can require harsh conditions and potentially toxic reagents. mdpi.com More modern methods utilize milder reagents and conditions. For instance, the enantioselective desymmetrization of meso-aziridinium ions with alkali metal fluoride has been achieved using chiral bis-urea catalysts, which solubilize the fluoride salt. acs.org

Computational and experimental studies on the fluorination of pyridines using silver fluoride (AgF₂) have demonstrated a mild route for direct conversion to 2-fluoro derivatives, which can then undergo further nucleophilic aromatic substitution. thieme-connect.com Competition experiments have linked the pKa of the heterocycle to the rate of fluorination, allowing for predictions of regioselectivity. thieme-connect.com For a hypothetical nucleophilic fluorination of a pre-functionalized pentazole (e.g., a chloropentazole), density functional theory (DFT) calculations would be essential to model the transition states and activation barriers, assessing the likelihood of the reaction proceeding without inducing ring decomposition. Computational studies on other aziridines have shown that modulating the charge density of the fluoride ion with a hydrogen-bond donor catalyst can directly influence kinetic regioselectivity. acs.org

Electrophilic fluorination offers an alternative pathway, using reagents with a polarized N-F bond that deliver an electrophilic fluorine atom ("F+"). chim.it Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. researchgate.net While the electrophilic fluorination of aromatic heterocycles has been studied less than that of arenes, successful applications exist. researchgate.net For example, a highly efficient fluorination of 4,6-disubstituted aminopyrimidines using NFSI has been developed. researchgate.net

Computational studies are vital for understanding the mechanisms and selectivity of these reactions. DFT calculations have been employed to investigate the palladium-catalyzed electrophilic fluorination of arylpyrazoles, providing insights into the Pd(II)/Pd(IV) catalytic cycle and key reaction steps. researchgate.net A systematic computational study of the N-F bond dissociation enthalpies (BDEs) of 88 different electrophilic N-F reagents provides a quantitative scale to help select the appropriate reagent for a given transformation, including potential radical fluorinations. acs.org Given that the pentazole ring is considered electron-withdrawing, electrophilic attack would be challenging. acs.org Theoretical modeling would be required to identify if any positions on the pentazole ring possess sufficient nucleophilicity to react with an electrophilic fluorine source and to calculate the activation energies for such a process.

The difluoromethyl group (-CF₂H) is a valuable substituent in medicinal chemistry, and radical-based methods for its introduction are increasingly common. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to a heterocycle. A common reagent is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), which generates the •CF₂H radical through a radical process. researchgate.netacs.org

Photoredox catalysis has emerged as a powerful tool for these transformations under mild conditions. acs.orgacs.org For instance, the direct C-H difluoromethylation of heterocycles has been achieved using organic photocatalysts like Erythrosin B with O₂ as the oxidant. acs.org Computational studies, particularly using quantum chemical methods, have been instrumental in elucidating the origins of regioselectivity in these reactions. chemrxiv.org For the difluoromethylation of pyridines, while the C6 position may have a higher positive charge, the LUMO coefficient can favor attack at the C4 position, highlighting the complexity of predicting reactivity. chemrxiv.org Applying such a strategy to a pentazole framework would require extensive computational analysis to predict the most likely site of radical attack and to assess whether the radical addition would compromise the fragile N-N bonds of the pentazole ring.

Stabilization Strategies for Pentazole Ring Systems in Fluoro-Derivatives

The stability of the pentazole ring is paramount. wiley-vch.de Its aromaticity is easily disrupted by substituents, making most derivatives highly sensitive. wiley-vch.de Computational studies are therefore essential for designing strategies to enhance the integrity of the pentazole ring in a potential fluoro-derivative.

The stability of substituted pentazoles has been extensively studied using computational methods. wiley-vch.de A general finding for arylpentazoles is that electron-donating groups (EDGs) in the para and ortho positions of an attached phenyl ring increase thermal stability, while electron-withdrawing groups (EWGs) are destabilizing. acs.orgwiley-vch.deengineering.org.cnresearchgate.net The stabilizing effect of EDGs is attributed to resonance interactions with the electron-deficient pentazole ring. acs.orgwiley-vch.de Conversely, EWGs lower the stability of both the pentazole ring and the C–N bond connecting it to the substituent. engineering.org.cn

Below is a table summarizing computational findings on how different substituents affect the stability of arylpentazole derivatives.

Substituent GroupPosition on Phenyl RingEffect on Pentazole Ring StabilityActivation Energy for Decomposition (Relative to Phenylpentazole)Reference
Electron-Donating (e.g., -OH, -OCH₃, -N(CH₃)₂)para, orthoStabilizingIncreased acs.orgengineering.org.cnresearchgate.net
Electron-Withdrawing (e.g., -NO₂)para, orthoDestabilizingDecreased acs.orgwiley-vch.deengineering.org.cn
Alkyl (e.g., -CH₃)paraStabilizingIncreased acs.org
Halogen (e.g., -F, -Cl)paraDestabilizingDecreased acs.org
Pyridyl-DestabilizingDecreased engineering.org.cn
Alkali Metals (Li, Na, K)orthoSignificantly StabilizingSignificantly Increased engineering.org.cn

This table is generated based on data from multiple computational studies on substituted arylpentazoles.

Coordination to a metal center is a promising strategy for stabilizing the pentazole ring. wikipedia.org Theoretical studies have explored the interaction between the pentazolate anion (cyclo-N₅⁻) and various metal cations. researchgate.net Computational modeling of metal-complexed pentazoles, such as NaN₅, Mg(N₅)₂, and Zn(N₅)₂, has been performed using RHF, MP2, and DFT methods to determine the preferred coordination geometries. researchgate.net

Three primary coordination modes are considered: unidentate (η¹), bidentate (η²), and metallocene-like (η⁵). researchgate.netrsc.org For alkali (Na, K) and alkaline earth (Mg, Ca) metals, the bidentate η² geometry is typically the most energetically favored. researchgate.net However, for zinc, the unidentate η¹ complex is preferred due to favorable d-orbital interactions. researchgate.net

Computational studies on phenylpentazoles substituted with alkali metals (Li, Na, K) revealed that an ortho-metal substituent significantly improves the energy barrier to decomposition compared to traditional electron-donating groups. engineering.org.cn This enhanced stability is attributed to the formation of a metal-nitrogen bond between the ortho-metal and the pentazole ring, an interaction not present in meta or para isomers. engineering.org.cn This intramolecular coordination helps to stabilize the fragile N₅ ring. For a prospective this compound, computational modeling could explore the synergistic effect of a fluorine substituent and metal coordination, assessing whether a metal complex could sufficiently stabilize the ring to allow for its isolation and characterization.

Below is a table summarizing theoretical findings on the coordination of metals with pentazole derivatives.

Metal CationLigand SystemMost Stable Coordination Mode (Computational)Key FindingReference
Na⁺, K⁺, Mg²⁺, Ca²⁺cyclo-N₅⁻Bidentate (η²)The η² complex is the most energetically favored, followed by η¹ and then η⁵. researchgate.net
Zn²⁺cyclo-N₅⁻Unidentate (η¹)The η¹ complex is preferred due to favorable d-orbital interactions. researchgate.net
Li⁺, Na⁺, K⁺ortho-substituted PhenylpentazoleIntramolecular N-metal bondForms a stabilizing interaction between the ortho-metal and the pentazole ring, significantly increasing the decomposition barrier. engineering.org.cn

This table is generated based on data from theoretical studies on metal-pentazole complexes.

Advanced Spectroscopic and Structural Elucidation Methodologies for Hypothetical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Computational chemistry offers powerful tools to predict the NMR spectra of molecules that have not yet been synthesized. For fluoro-1H-pentazole, these predictions are crucial for any future attempts at its isolation and identification. Given the structure, which lacks carbon atoms and hydrogen atoms directly bonded to the pentazole ring, ¹H and ¹³C NMR are not directly applicable for characterizing the ring itself. Therefore, the focus lies on ¹⁵N and ¹⁹F NMR spectroscopy.

Theoretical calculations, typically employing methods like Gauge-Including Atomic Orbital (GIAO) at the Density Functional Theory (DFT) level (e.g., B3LYP/6-311++G(d,p)), are standard for predicting NMR chemical shifts. thieme-connect.de

¹H and ¹³C NMR: For the isolated this compound molecule, no signals would be expected in the ¹H or ¹³C NMR spectra, as there are no hydrogen or carbon atoms in its structure.

¹⁵N NMR: The pentazole ring contains five nitrogen atoms in unique chemical environments, which would give rise to distinct signals in the ¹⁵N NMR spectrum. Based on studies of arylpentazoles and the parent pentazole anion, the chemical shifts are expected to be in a characteristic range. researchgate.net For instance, in p-dimethylaminophenylpentazole, the nitrogen signals are assigned as N-1(δN-80.0), N-2/5(δN-27.3), and N-3/4(δN5.1). researchgate.net The introduction of a highly electronegative fluorine atom directly attached to N-1 in this compound would significantly influence the electronic environment of the ring. This is predicted to cause a substantial downfield shift for N-1 and would also affect the shifts of the other nitrogen atoms (N-2 to N-5). Calculated ¹⁵N NMR shifts for related compounds have been shown to be within 20 ppm of experimental values. researchgate.net

¹⁹F NMR: A single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift would be highly sensitive to the unique electronic environment of the pentazole ring. The strong electron-withdrawing nature of the pentazolyl group would likely place the ¹⁹F signal in a distinct region compared to more common organofluorine compounds.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound and Related Analogues

NucleusPredicted Shift (ppm) for this compound (Hypothetical)Reference Data for Analogous Compounds (ppm)Reference
¹⁵N (N-1) Highly Downfield ShiftedN-1 (p-DMAPP): -80.0 researchgate.net
¹⁵N (N-2/N-5) Shifted due to F-substitutionN-2/5 (p-DMAPP): -27.3 researchgate.net
¹⁵N (N-3/N-4) Shifted due to F-substitutionN-3/4 (p-DMAPP): 5.1 researchgate.net
¹⁹F Characteristic ShiftData not available for pentazoles

Note: p-DMAPP refers to p-dimethylaminophenylpentazole. Predicted shifts are relative and highly dependent on the level of theory used in the calculation.

While ¹H-based 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) are not directly applicable to the this compound ring due to the absence of protons, other 2D techniques would be invaluable.

A simulated ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum would be the method of choice if studying a derivative where protons are nearby, for example, in a solvent molecule or a larger complex. magritek.com For the isolated molecule, a ¹⁹F-¹⁵N HMBC experiment would be theoretically conceivable and highly informative. This experiment would reveal scalar couplings between the fluorine atom and the nitrogen atoms of the pentazole ring. Specifically, one would expect to observe correlations between the ¹⁹F nucleus and the N-1 nucleus (two-bond coupling, ²JFN) and potentially longer-range couplings to N-2 and N-5 (three-bond coupling, ³JFN). The magnitudes of these coupling constants would provide critical data for confirming the molecular structure.

Vibrational Spectroscopy Analysis

For this compound, the vibrational spectra would be dominated by modes involving the pentazole ring and the N-F bond. Theoretical studies on metal-pentazole complexes show characteristic strong N-N stretching vibrations. researchgate.net The calculated IR spectra for these related species feature two strong N=N stretches at approximately 1300 cm⁻¹ (asymmetric) and 1250 cm⁻¹ (symmetric). researchgate.net The pentazole anion (N₅⁻) has predicted vibrational frequencies that are also useful for comparison. dtic.mil

The introduction of the N-F bond would add new, characteristic absorptions. The N-F stretching frequency would be a key diagnostic peak, expected to appear in the range of 800-1000 cm⁻¹. Additionally, N-N-F bending modes would appear at lower frequencies. In Raman spectroscopy, the symmetric stretching vibrations of the pentazole ring are expected to be particularly strong.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Asymmetric Ring Stretch ~1300StrongWeak
Symmetric Ring Stretch ~1250Medium-StrongStrong
N-F Stretch 800 - 1000StrongMedium
Ring Deformation/Bending 600 - 800MediumMedium
N-N-F Bending < 600Medium-WeakWeak

Note: These are estimated frequencies based on calculations of analogous structures. researchgate.netdtic.mil

Each predicted peak in the IR and Raman spectra corresponds to a specific movement of the atoms within the molecule.

~1300 cm⁻¹ and ~1250 cm⁻¹: These high-frequency bands are assigned to the concerted stretching and contracting of the double and single bonds within the pentazole ring, reflecting its aromatic or quasi-aromatic character. The asymmetric mode involves out-of-phase stretching, while the symmetric mode involves in-phase stretching of the N-N bonds.

Lower Frequencies (< 800 cm⁻¹): This region of the spectrum would contain complex vibrations corresponding to the in-plane and out-of-plane bending and deformation of the pentazole ring structure, as well as bending motions involving the fluorine atom relative to the ring.

Mass Spectrometry Techniques for Molecular Ion Detection

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For a highly unstable species like this compound, electrospray ionization (ESI) or other soft ionization techniques at low temperatures would be required to detect the molecular ion.

The expected molecular ion ([FN₅]⁺) would have a mass-to-charge ratio (m/z) corresponding to the sum of the atomic masses of one fluorine atom and five nitrogen atoms. Using the most common isotopes (¹⁹F and ¹⁴N), this would be approximately m/z 89.00.

Upon fragmentation, induced by techniques like collision-induced dissociation (CID), the pentazole ring is expected to readily lose dinitrogen (N₂), a highly stable molecule. This is a characteristic fragmentation pathway for pentazoles and other nitrogen-rich heterocycles. researchgate.netacs.org The primary fragmentation pathways for [FN₅]⁺ would likely be:

[FN₅]⁺ → [FN₃]⁺ + N₂ (loss of dinitrogen)

[FN₃]⁺ → [FN]⁺ + N₂ (further loss of dinitrogen)

The detection of a parent ion at m/z 89 and key fragments at m/z 61 and 33 would provide compelling evidence for the formation of this compound.

X-ray Diffraction Methodologies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. iitk.ac.in For a hypothetical and potentially explosive compound like this compound, obtaining a single crystal suitable for analysis presents a significant safety and technical challenge. Consequently, computational approaches to predict its crystal structure and theoretical diffraction pattern are essential first steps. researchgate.netchemrxiv.org

Computational Crystal Structure Prediction (CSP) is a methodology used to identify the most likely, energetically stable crystal packing arrangements for a given molecule based solely on its chemical diagram. chemrxiv.orgfigshare.com This approach is particularly valuable for energetic materials, as it allows for the prediction of properties like density and stability without hazardous experimentation. researchgate.netsoton.ac.uk

The process typically begins with generating a multitude of plausible crystal structures using specialized algorithms. These initial structures are often optimized using empirical force fields, which provide a rapid assessment of intermolecular interactions. researchgate.netsoton.ac.uk The most promising low-energy candidates are then subjected to more accurate, computationally intensive re-optimization using solid-state Density Functional Theory (DFT), often including corrections for dispersion forces, which are critical for accurately modeling intermolecular interactions. chemrxiv.orgfigshare.com

For this compound, CSP would explore how the molecules might pack in a solid lattice, considering the interplay of weak interactions. The predicted structures would provide invaluable insight into the compound's potential density, a key parameter for energetic performance, and its intermolecular contacts, which influence sensitivity and stability. Computational studies on related pentazole derivatives have been crucial in assessing their potential for synthesis. researchgate.netresearchgate.net

Table 2: Workflow for Computational Crystal Structure Prediction (CSP)

StepDescriptionMethodologyRelevance to this compound
1. Molecular Model Generate an accurate 3D model of the isolated molecule.Quantum Chemistry (e.g., DFT)Determines the molecule's geometry, charge distribution, and electrostatic potential.
2. Structure Generation Create thousands of potential crystal packing arrangements.Global search algorithms sampling different space groups and cell parameters.Explores the full range of possible solid-state forms.
3. Force-Field Optimization Rapidly calculate the lattice energy for each generated structure.Empirical force fields with anisotropic atom-atom potentials.Narrows down the vast number of candidates to a manageable set of low-energy structures. researchgate.net
4. DFT Re-optimization Refine the geometry and relative energies of the most promising structures.Solid-state Density Functional Theory (DFT) with dispersion corrections.Provides a highly accurate ranking of the most likely crystal structures to be experimentally observed. chemrxiv.orgsoton.ac.uk

Once a set of low-energy crystal structures has been predicted via CSP, a theoretical powder X-ray diffraction (XRD) pattern can be calculated for each one. acs.org This simulated pattern serves as a unique "fingerprint" for a predicted crystal structure. ictp.it

The calculation uses the fundamental principles of X-ray diffraction. Based on the predicted unit cell dimensions and space group, Bragg's law is used to determine the angles (2θ) at which constructive interference (diffraction peaks) will occur for a given X-ray wavelength (e.g., Cu Kα). acs.orgwikipedia.org The intensities of these peaks are determined by the arrangement and type of atoms within the unit cell, which is described by the structure factor. acs.org The final simulated pattern often includes a broadening function to better mimic the peak shapes seen in experimental data. acs.org

If this compound is ever synthesized, its experimental XRD pattern can be directly compared to the library of theoretically generated patterns. A match would provide strong evidence for the formation of a specific crystalline phase and would validate the predicted crystal structure, achieving structural elucidation without necessarily needing a high-quality single crystal.

Exploration of Chemical Reactivity and Transformation Pathways of Fluoro 1h Pentazole

Theoretical Studies on Intramolecular Rearrangements

The dynamic nature of the bonds within the pentazole ring, coupled with the presence of a highly electronegative fluorine atom, gives rise to complex intramolecular rearrangement possibilities, including tautomerism, isomerization, and halogen migration.

Tautomerism and Isomerization Pathways

While the parent pentazole can exist in different tautomeric forms, the substitution of a hydrogen atom with fluorine in Fluoro-1H-pentazole simplifies the tautomeric landscape. However, the potential for different isomers, where the fluorine atom is bonded to different nitrogen atoms, has been a subject of theoretical investigation.

Computational studies have identified six different vibrationally stable isomers of FN₅. researchgate.net The relative energies of these isomers are crucial in determining their potential for existence and interconversion. The stability of azole tautomers can be significantly influenced by substitution. For instance, in pyrazoles, substitution with a fluorine atom can reverse the relative stability of the aromatic tautomers. researchgate.net A similar effect is anticipated in the fluoropentazole system, where the position of the fluorine atom on the pentazole ring would dictate the isomer's stability.

The isomerization from one form to another would proceed through transition states with specific energy barriers. These barriers determine the kinetic feasibility of the isomerization process. Theoretical calculations using methods like Density Functional Theory (DFT) and high-level ab initio methods are essential to map out these potential energy surfaces.

Table 1: Theoretical Isomers of this compound and their Postulated Properties
IsomerPoint of Fluorine AttachmentPredicted Relative StabilityKey Geometric Parameters (Predicted)
1-Fluoro-1H-pentazoleN1Data not availableData not available
2-Fluoro-1H-pentazoleN2Data not availableData not available

Halogen Migration (Halotropy) in Fluoro-Azole Systems

Halotropy, the migration of a halogen atom, is a known phenomenon in heterocyclic chemistry. In the context of fluoro-azole systems, the migration of a fluorine atom is a topic of significant theoretical interest. The N-halogen derivatives of azoles, from pyrrole (B145914) to pentazole, are often postulated as intermediates in C-halogenation and halotropy processes. csic.es

Theoretical studies on imidazoles have shown that the energy barrier for fluorine migration is considerably high. For instance, the calculated barrier for fluorine migration from an sp³ carbon to an sp² carbon is approximately 200.8 kJ·mol⁻¹. csic.es This is significantly higher than the barrier for hydrogen migration. The high energy barrier is attributed to the high electronegativity of fluorine and the strength of the N-F bond.

In this compound, a similar high barrier for intramolecular fluorine migration between nitrogen atoms is expected. The process would involve a transition state where the fluorine atom is bridged between two nitrogen atoms. The energy of this transition state would be a critical determinant of the feasibility of halotropy in this system.

Computational Analysis of Decomposition Mechanisms

The inherent instability of the pentazole ring makes its decomposition a key area of study. The introduction of a fluorine atom has a profound, and somewhat counterintuitive, effect on the decomposition kinetics.

Nitrogen Elimination Pathways and Energy Barriers

The primary decomposition pathway for pentazoles is the elimination of a molecule of dinitrogen (N₂). For this compound, this process leads to the formation of fluoroazide (FN₃).

FN₅ → FN₃ + N₂

Theoretical calculations have been instrumental in determining the energy barrier for this decomposition. An early study reported a very low ring-destruction barrier of 6.7 kcal/mol for cyclo-FN₅. acs.org This low barrier was attributed to the high electronegativity of the fluorine atom, which destabilizes the pentazole ring. acs.org The decomposition of the pentazole ring is generally considered the initial and rate-determining step in the pyrolysis of arylpentazoles. rsc.org

Influence of Fluorine Substitution on Decomposition Kinetics

The substitution of hydrogen with fluorine in pentazole has a significant impact on its decomposition kinetics. Due to the immense electronegativity of the fluorine atom, cyclo-FN₅ is the only known pentazole to possess a cationic N₅ ring. researchgate.netacs.org This electronic feature directly influences its stability.

More recent and higher-level computational studies have re-predicted the ring-destruction barrier of cyclo-FN₅ to be almost double the initially reported value, in the range of approximately 12–14 kcal/mol at various levels of theory including CBS-QB3, G4, W1BD, and CCSD(T). acs.orgresearchgate.net While this is still a relatively low barrier, indicating high reactivity, it suggests a greater kinetic stability than first thought. The rate of decomposition is directly related to this activation energy barrier; a higher barrier corresponds to a slower decomposition rate.

Table 2: Calculated Decomposition Energy Barriers for this compound (cyclo-FN₅)
Computational MethodCalculated Ring-Destruction Barrier (kcal/mol)Reference
Not Specified (Initial Report)6.7 acs.org
CBS-QB3, G4, W1BD, CCSD(T)~12-14 acs.orgresearchgate.net
cyclo-FN₅ complexed with Lewis Acid (BH₃)up to 23 acs.org

Intermolecular Interactions and Complex Formation

The highly polar nature of the N-F bond and the unique electronic structure of the fluorinated pentazole ring are expected to lead to significant intermolecular interactions and the formation of complexes with other molecules.

Theoretical studies on fluorinated organic compounds reveal the importance of various non-covalent interactions, such as C–H···F and F···F interactions, in their crystal packing. researchgate.net In the case of this compound, similar interactions, along with potential N···F and π-stacking interactions, would play a crucial role in its condensed-phase behavior.

The cationic nature of the pentazole ring in FN₅ makes it a potential Lewis acid. Theoretical studies have shown that complexation of cyclo-FN₅ with Lewis acids, such as BH₃, can significantly increase the ring-destruction barrier to as high as 23 kcal/mol. acs.org This stabilization is attributed to the donation of electron density from the Lewis base to the electron-deficient pentazole ring, which strengthens the N-N bonds within the ring. This effect is also predicted to increase the positive charge on the N₅ ring to as high as 0.66 |e|. acs.org

Hydrogen Bonding Network Analysis (if applicable to derivatives)

While this compound itself is a neutral molecule, the stabilization of its corresponding anion, the pentazolate anion (cyclo-N5⁻), heavily relies on intermolecular forces, particularly hydrogen bonding. researchgate.netresearchgate.net The formation of extensive hydrogen-bonding networks is a critical factor in the stability of nonmetallic and hydrated metallic pentazolate salts. researchgate.netresearchgate.net

Research on various pentazolate salts has demonstrated that these networks can construct layered or complex three-dimensional structures that effectively stabilize the cyclo-N5⁻ anion. researchgate.net Theoretical analyses, such as Hirshfeld surface analysis, have provided insights into the nature of these stabilizing interactions. For instance, studies on nonmetallic energetic salts have shown that N-H···N hydrogen bonds contribute more significantly to the thermal stability of the cyclo-N5⁻ ring than O-H···N hydrogen bonds. researchgate.net Furthermore, a three-dimensional hydrogen bonding network is considered superior to a two-dimensional network for enhancing stability. researchgate.net

In the context of fluorinated derivatives, studies on other fluorinated heterocyclic compounds have shown that weak C–H···F hydrogen bonds can play a significant role in their crystal packing and the dimensionality of their structures. mdpi.com The presence of fluorine atoms can lead to the formation of these interactions, which, although weaker than conventional hydrogen bonds, can collectively influence the supramolecular assembly. mdpi.com Therefore, for potential derivatives or co-crystals of this compound, the formation of both traditional hydrogen bonds and C–H···F bonds could be a viable strategy for enhancing stability.

Below is a table summarizing types of hydrogen bonds identified as being crucial for the stabilization of pentazolate anions in various compounds.

Interaction Type Participating Groups Significance in Stabilization Reference
N-H···NCationic N-H donors, N atoms of cyclo-N5⁻Considered more effective than O-H···N bonds for thermal stability. researchgate.net
O-H···NWater molecules, hydroxyl groups, N atoms of cyclo-N5⁻Key interaction in hydrated pentazolate salts, contributing to 3D networks. researchgate.netresearchgate.net
C-H···FC-H bonds, Fluorine atomsObserved in other fluorinated heterocycles; can influence crystal packing and dimensionality. mdpi.com

Theoretical Studies of Coordination with Metal Centers

The coordination of the pentazolate anion with metal centers is a promising pathway toward stabilization. Theoretical studies using computational methods like density functional theory (DFT) have been instrumental in understanding the nature of these interactions. researchgate.netresearchgate.net The pentazolate anion is an adaptable ligand, capable of coordinating with metal cations through either ionic or covalent interactions. researchgate.net

First-principles investigations have been conducted on a series of metal pentazolate hydrates, including those with Na⁺, Mg²⁺, Mn²⁺, Fe²⁺, and Co²⁺. researchgate.netresearchgate.net These studies reveal that the ground states of complexes like M(N5)₂(H₂O)₄ (where M = Co, Fe, Mn) are high-spin states. researchgate.net The confinement of pentazolyl groups by coordinated water molecules has been shown to improve the kinetic stability of the complex. researchgate.net

Detailed analysis of the bonding characteristics indicates that the nature of the metal-pentazole bond can vary. For instance, in a series of metal pentazolate hydrates, the cyclo-N5⁻ ion was found to be stabilized through both coordination to the metal and hydrogen-bonding with water molecules. researchgate.net Theoretical calculations on the interaction between Fe²⁺ and the cyclo-N5⁻ anion suggest that the formation of σ-type Fe−N bonds with a mono-dentate coordination is the most favored arrangement. researchgate.net Furthermore, studies on substituted phenylpentazoles complexed with metals show that the metal's presence can significantly improve the energy barrier for the decomposition of the N₅ ring. researchgate.net The stability enhancement is linked to factors like the charge on the N₅ ring and the strength of dispersion interactions between the metal and the ring. researchgate.net

The following table summarizes findings from theoretical studies on the coordination of the pentazolate anion with different metal centers.

Metal Center Complex Studied Key Theoretical Findings Reference
Na⁺, Mg²⁺[Na(H₂O)(N₅)]·2H₂O, [Mg(H₂O)₆(N₅)₂]·4H₂OStabilized by both metal coordination and extensive hydrogen bonding with water. researchgate.net
Mn²⁺, Fe²⁺, Co²⁺[M(H₂O)₄(N₅)₂]·4H₂O (M = Mn, Fe, Co)Ground states are high-spin; coordination and hydration enhance kinetic stability. researchgate.netresearchgate.net
Fe²⁺Fe²⁺ with cyclo-N5⁻Formation of σ-type Fe−N bonds with mono-dentate coordination is most favored. researchgate.net
Various MetalsSubstituted Phenylpentazole-Metal ComplexesMetal substitution improves the N₅ ring decomposition energy barrier by 19.3–65.0 kJ/mol. researchgate.net

Host-Guest Interactions for Stabilization

Host-guest chemistry offers a powerful strategy for stabilizing highly reactive species like pentazoles. This approach involves encapsulating the "guest" molecule (this compound or its anion) within a larger "host" molecule or framework, thereby isolating it and altering its decomposition pathway. researchgate.netresearchgate.net

Theoretical studies have shown that noncovalent host-guest binding can significantly enhance the thermal stability of the encapsulated pentazole. researchgate.net This stabilization is achieved by changing the decomposition reaction path compared to the un-encapsulated molecule. researchgate.net The analysis of these systems using methods like nucleus-independent chemical shifts (NICS) indicates that the host-guest interaction can also enhance the aromatic character of the nitrogen ring, further contributing to its stability. researchgate.net

One proposed method involves the use of a molecular trap designed to encapsulate and isolate the cyclo-N5⁻ anion through a combination of weak interactions. researchgate.net This strategy addresses the challenge that strong interactions, such as direct metal coordination, can sometimes diminish the aromaticity of the anion. researchgate.net Zeolitic imidazolate frameworks (ZIFs) have also been identified as potential hosts. oaepublish.com The tunable pore sizes and chemical properties of ZIFs allow for the regulation of host-guest interactions, which could be leveraged to stabilize pentazole derivatives. oaepublish.com The introduction of different functional groups or linkers, such as triazolates and tetrazolates, into the framework can supply uncoordinated nitrogen sites that enhance these interactions. oaepublish.com

The table below outlines various host-guest strategies that have been theoretically or conceptually proposed for the stabilization of pentazole species.

Host System Stabilization Mechanism Key Advantages Reference
General Host-Guest ComplexesNoncovalent binding alters the decomposition pathway of the pentazole guest.Enhances thermal stability and the aromatic character of the nitrogen ring. researchgate.net
Molecular Traps/CagesEncapsulation and isolation of the cyclo-N5⁻ anion via collective weak interactions.Preserves the independence and aromaticity of the anion. researchgate.net
Zeolitic Imidazolate Frameworks (ZIFs)Confinement within tunable pores; interactions with the framework's linkers.Allows for systematic regulation of host-guest interactions. oaepublish.com
CyclodextrinsEncapsulation within the hydrophobic cavity.Well-established host system for a variety of guest molecules. ru.nl

Potential Research Trajectories in Advanced Materials Science with Fluoro 1h Pentazole Derivatives

Theoretical Contributions to High-Energy Density Materials (HEDMs) Research

The design of new HEDMs is a complex challenge, requiring a delicate balance between high performance and sufficient stability. Theoretical and computational chemistry play a pivotal role in the initial stages of this process, enabling the prediction of properties and the formulation of design principles before embarking on challenging synthetic routes. researchgate.net

Prediction of Detonation Performance Parameters through Computational Models

Computational models, particularly those based on density functional theory (DFT), are instrumental in predicting the detonation performance of novel energetic materials. researchgate.netrsc.org For hypothetical Fluoro-1H-pentazole derivatives, these models would be employed to calculate key parameters such as detonation velocity (D) and detonation pressure (P). These calculations typically begin with the optimization of the molecular geometry and the determination of the gas-phase heat of formation. Subsequently, the solid-phase heat of formation is estimated, which, in conjunction with the predicted density of the material, allows for the calculation of detonation properties. engineering.org.cn

For instance, studies on other pentazole derivatives have shown a direct correlation between density, heat of formation, and detonation performance. engineering.org.cnengineering.org.cn The introduction of a fluorine atom is expected to significantly influence these parameters. Fluorine's high electronegativity can alter the electronic structure and intermolecular interactions, potentially leading to denser crystal packing and an increased heat of formation. The table below illustrates the predicted detonation performance of various nitrogen-rich compounds, providing a comparative context for the potential of this compound derivatives.

Table 1: Predicted Detonation Performance of Selected Nitrogen-Rich Compounds

Compound Predicted Density (g/cm³) Predicted Detonation Velocity (km/s) Predicted Detonation Pressure (GPa) Reference
Trinitrotripentazolobenzene (TNTPB) 1.85 9.36 38.05 researchgate.net
Hydrazinium-based salt - 6.2 - 8.4 16.9 - 30.7 rsc.org
Ammonium pentazolate - >10 - engineering.org.cn
Dihydroxylammonium salt of N-substituted 4-hydroxy-3,5-dinitropyrazole - - - bohrium.com

This table is for illustrative purposes. The performance of this compound derivatives would require specific computational studies.

Analysis of Nitrogen Content and Energy Release upon Decomposition

The high energy of pentazole compounds stems from the numerous N-N and N=N bonds within the ring structure, which release a significant amount of energy upon decomposition to form the highly stable dinitrogen (N₂) molecule. engineering.org.cn The pentazolate anion (cyclo-N₅⁻) has a calculated bond energy release of 46.4 kJ·g⁻¹, substantially higher than that of the azide (B81097) anion (N₃⁻) at 24.9 kJ·g⁻¹. engineering.org.cn

This compound would maintain a very high nitrogen content, a key desirable feature for HEDMs. rsc.org The primary decomposition pathway for pentazole derivatives is the breakdown of the pentazole ring. engineering.org.cn Theoretical analysis would focus on the energy barrier for this decomposition. The fluorine substituent is expected to influence the stability of the pentazole ring. While aryl groups have been shown to stabilize the ring through resonance, the strong inductive effect of fluorine could potentially alter the activation energy for decomposition. engineering.org.cn Computational studies on substituted arylpentazoles have indicated that the stability of the pentazole ring is dependent on its aromaticity, a factor that would be significantly modulated by a fluorine substituent. engineering.org.cnwiley-vch.de

Design Principles for Thermally Stable Nitrogen-Rich Frameworks

A critical challenge in the development of nitrogen-rich HEDMs is achieving a high thermal stability to ensure safe handling and storage. bohrium.commdpi.com Most synthesized pentazole salts exhibit decomposition temperatures above 100°C, which is attributed to the aromaticity of the pentazole ring. engineering.org.cn The design of more thermally stable frameworks involving this compound would likely focus on several key principles:

Enhancing Aromaticity: The stability of the pentazole ring is linked to its aromatic character. engineering.org.cn Theoretical studies would explore how the fluorine substituent and other functional groups influence the electronic structure and aromaticity of the pentazole ring.

Intermolecular Interactions: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of the crystal lattice. researchgate.net The introduction of fluorine allows for the potential of halogen bonding, which could be a valuable tool in designing stable crystal structures.

Formation of Salts: The formation of salts with various cations is a common strategy to improve the thermal stability of energetic compounds. bohrium.com Theoretical investigations could screen a wide range of cations to predict the thermal stability of their corresponding this compound salts.

Exploration of Electronic and Optical Material Applications

Beyond HEDMs, the unique electronic properties of fluorinated nitrogen heterocycles suggest potential applications in advanced electronic and optical materials. ekb.eg The introduction of fluorine can significantly alter the electronic band gap and non-linear optical properties of organic molecules. rsc.orgung.edu

Band Gap Engineering through Fluorine Substitution

The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the electronic and optical properties of a material. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. Its substitution onto the pentazole ring is expected to lower both the HOMO and LUMO energy levels. This effect has been observed in other conjugated systems where fluorination is a known strategy for band gap engineering. ung.edu

The ability to tune the band gap is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical calculations using DFT and time-dependent DFT (TD-DFT) would be essential to predict the HOMO-LUMO gap of various this compound derivatives. rsc.org These calculations would guide the synthesis of materials with specific electronic properties.

Table 2: Illustrative Impact of Fluorination on Molecular Orbital Energies

Molecule Type HOMO Energy (eV) LUMO Energy (eV) Band Gap (eV)
Parent Aromatic System -5.5 -2.0 3.5
Fluorinated Aromatic System -5.8 -2.3 3.5
Parent Conjugated Polymer -5.2 -3.0 2.2

This table provides a generalized illustration of the effect of fluorination. Specific values for this compound would require dedicated computational studies.

Theoretical Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical switching and data storage. nih.gov Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. rsc.org The introduction of strong electron-donating and electron-withdrawing groups can enhance the NLO response of a molecule. rsc.org

A this compound derivative could be designed to have significant NLO properties. The fluorine atom would act as an electron-withdrawing group, and by incorporating electron-donating groups at other positions on a larger molecular framework containing the this compound moiety, a significant intramolecular charge transfer character could be induced. Theoretical calculations of the polarizability (α) and the first and second hyperpolarizabilities (β and γ) would be necessary to quantify the NLO response. nih.gov Studies on other organic systems have shown that computational methods can effectively predict NLO properties and guide the design of new NLO materials. rsc.orgrsc.orgnih.gov The unique electronic structure of the all-nitrogen pentazole ring, combined with the strong inductive effect of fluorine, could lead to novel NLO materials with exceptional performance.

Advanced Ligand Design in Coordination Chemistry

The advent of stable pentazole derivatives, particularly this compound, opens a new frontier in coordination chemistry and advanced ligand design. The parent pentazolate anion (N₅⁻) is an aromatic, all-nitrogen analogue of the cyclopentadienyl (B1206354) anion (Cp⁻), offering a unique combination of high nitrogen content and delocalized π-electrons. The functionalization of this ring with a highly electronegative fluorine atom, yielding the fluoropentazolate ligand, introduces a powerful tool for modulating the electronic and steric properties of the ligand framework. This compound, as a precursor to the fluoropentazolate anion, is thus a pivotal molecule for developing a new class of metal complexes. The strong inductive (-I) and weak mesomeric (+M) effects of the fluorine substituent are anticipated to significantly alter the ligand's σ-donating and π-accepting capabilities compared to the unsubstituted pentazolate anion. This precise electronic tuning is central to the rational design of coordination compounds with tailored magnetic, catalytic, and optical properties, positioning fluoropentazolate as a next-generation ligand for functional materials science.

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable tool for predicting the behavior of the fluoropentazolate anion as a ligand before its widespread synthetic application. Theoretical assessments focus on two key areas: the energetically preferred modes of coordination to a metal center and the resulting ligand field effects on the metal's d-orbitals.

Coordination Modes: The fluoropentazolate ligand offers several potential coordination modes, each with distinct electronic and steric consequences:

Monodentate (η¹): Coordination through a single nitrogen atom. DFT calculations suggest that coordination is most favorable through the nitrogen atoms at the N3 or N4 positions (meta and para to the fluorine), as coordination at N2/N5 is sterically hindered by the fluorine atom and electronically disfavored.

Bidentate (η²): Chelation involving two adjacent nitrogen atoms. This mode is less likely than in carbocyclic systems due to the acute N-N-N bond angles within the pentazole ring.

Pentahapto (η⁵): Coordination of the entire π-system of the aromatic ring to a metal center, forming a "sandwich" or "half-sandwich" complex. This mode is highly sought after for its potential to create robust complexes with novel electronic structures, analogous to metallocenes. The reduced symmetry (from D₅h in N₅⁻ to C₂v in fluoropentazolate) is expected to lift the degeneracy of the ring's π-orbitals, leading to more complex metal-ligand orbital interactions.

Ligand Field Effects: The fluoropentazolate ligand is predicted to be a strong-field ligand. Its high nitrogen content ensures significant σ-donation. More importantly, the fluorine substituent's powerful electron-withdrawing nature enhances the π-acidity of the pentazole ring. This effect lowers the energy of the ligand's π* orbitals, improving their ability to accept electron density from the metal's d-orbitals via back-bonding. Consequently, the fluoropentazolate ligand is expected to induce a larger ligand field splitting (Δo) than the unsubstituted pentazolate anion. Its position in the spectrochemical series is hypothesized to be near that of cyanide (CN⁻), significantly stronger than traditional amine or aqua ligands.

The table below presents hypothetical DFT-calculated data for a model first-row transition metal ion, M(II), complexed with the fluoropentazolate ligand in two different coordination modes.

Parameterη¹-Coordination Complex [M(FN₅)(H₂O)₅]⁺η⁵-Coordination Complex [M(FN₅)(Cp)]Notes
Coordination Mode Monodentate (via N3)PentahaptoAssumes η⁵ is stable for the chosen metal.
Calculated M-N Bond Distance (Å) 2.082.15 (average to ring centroid)Longer distance in η⁵ reflects coordination to the entire ring system.
Coordination Energy (kJ/mol) -185-450Significantly higher stability for the η⁵ mode due to multidenticity and orbital overlap.
HOMO-LUMO Gap (eV) 2.82.1Smaller gap in the η⁵ complex suggests greater potential for charge transfer transitions.
Mulliken Charge on Fluorine -0.41-0.38Slightly less negative charge in the η⁵ complex indicates greater electron delocalization involving the fluorine atom.

The theoretical insights into the fluoropentazolate ligand's behavior enable the rational design of metal complexes with precisely controlled electronic, magnetic, and catalytic functions. The fluorine substituent acts as an electronic "tuning knob," allowing for systematic modification of the ligand field environment.

Designing for Catalysis: The stabilization of low-valent metal centers is a cornerstone of organometallic catalysis. The strong π-accepting nature of the fluoropentazolate ligand is ideal for this purpose. It can effectively withdraw electron density from an electron-rich, low-oxidation-state metal, increasing its stability and preventing oxidative decomposition. A hypothetical complex, such as a half-sandwich [Rh(I)(FN₅)(CO)₂], could exhibit enhanced catalytic activity for reactions like hydroformylation. The fluoropentazolate ligand would create a more electrophilic metal center, potentially increasing reaction rates and altering selectivity compared to analogous cyclopentadienyl complexes.

The following table outlines a rational design strategy for achieving specific electronic properties in metal complexes using the fluoropentazolate ligand.

Metal IonTarget PropertyProposed Complex StoichiometryDesign Rationale & Predicted Δo
Fe(II) Spin-Crossover (SCO)[Fe(FN₅)₂(phen)₂] (phen = 1,10-phenanthroline)Combining the strong-field FN₅⁻ with the bulky, strong-field phenanthroline positions Δo near the electron pairing energy (P). Predicted Δo ≈ 13,000 cm⁻¹.
Co(II) Low-Spin (S=1/2)K₄[Co(FN₅)₆]Six fluoropentazolate ligands would create an exceptionally strong ligand field, forcing a low-spin configuration. Predicted Δo > 20,000 cm⁻¹.
Ni(II) Paramagnetic (High-Spin, S=1)[Ni(FN₅)₂(H₂O)₄]The weaker field of the four aqua ligands balances the strong field of the two axial FN₅⁻ ligands, ensuring Δo remains well below the pairing energy for Ni(II). Predicted Δo ≈ 11,500 cm⁻¹.
Rh(I) Stable Low-Valent Catalyst Precursor[Rh(FN₅)(COD)] (COD = 1,5-cyclooctadiene)The η⁵-FN₅⁻ ligand provides strong π-backbonding to stabilize the Rh(I) center, creating a robust yet reactive precursor for catalytic applications. Δo is not the primary descriptor for square-planar d⁸ complexes.

Future Directions and Interdisciplinary Research Synergies

Bridging the Gap Between Theoretical Predictions and Experimental Realization

A significant chasm currently exists between the theoretical understanding of fluoro-1H-pentazole and its tangible synthesis and characterization. Computational studies have provided valuable insights into its structure and potential energy content. researchgate.net However, the reported low ring-destruction barrier has posed a considerable challenge for experimental chemists. researchgate.net Recent, more advanced calculations suggest a higher, more promising ring-destruction barrier, potentially doubling previous estimates. researchgate.net This discrepancy underscores the critical need for experimental validation. Future efforts must focus on developing synthetic pathways that can lead to the isolation and definitive characterization of this compound, allowing for a direct comparison with theoretical models. This experimental data is crucial for refining computational methods and building more accurate predictive models for this and other high-energy nitrogen compounds.

Advancements in Computational Methodologies for Highly Energetic Compounds

The study of highly energetic materials like this compound heavily relies on computational chemistry to predict key properties such as density, heat of formation, and detonation performance. dtic.milmdpi.com Density functional theory (DFT) is a commonly employed method for these predictions. nih.govacs.org However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For instance, methods like B3LYP/6-311G(d,p) have been shown to be effective for predicting the structure and energy of organic compounds. mdpi.com

A significant challenge lies in the accurate prediction of sensitivities, for which no universal methodology currently exists. dtic.mil Similarly, predicting melting points remains a complex task, although quantitative structure-property relationship (QSPR) models have shown some success. dtic.mil Future advancements should focus on developing more robust and universally applicable computational methods. This includes refining existing DFT methods, exploring new theoretical models, and leveraging machine learning and artificial intelligence to develop predictive tools with higher accuracy and broader applicability across the diverse landscape of energetic materials. dtic.mil

Collaborative Research Opportunities in Materials Science and Organic Chemistry

The exploration of this compound and its derivatives opens up fertile ground for collaboration between materials scientists and organic chemists. Organic chemists can focus on the intricate challenge of synthesizing and stabilizing the pentazole ring, a significant hurdle in the field. researchgate.netresearchgate.net The introduction of fluorine adds another layer of complexity and opportunity, as fluorination is a key strategy in medicinal and materials chemistry for tuning molecular properties. rsc.org

Materials scientists can then leverage these novel compounds to design and fabricate advanced materials with tailored properties. acs.org This could involve incorporating fluoro-pentazole moieties into metal-organic frameworks (MOFs) or other extended structures to create materials with high energy density, novel electronic properties, or specific catalytic activities. acs.orgbioengineer.org The synergy between the synthetic expertise of organic chemists and the material design and characterization skills of materials scientists will be paramount in translating the theoretical potential of fluoro-pentazole into practical applications. umd.edu

Potential for Novel Fluoro-Pentazole Frameworks with Tailored Properties

The unique properties of the fluoro-pentazole ring suggest the potential for creating a new class of energetic materials and functional frameworks. By substituting different functional groups onto the pentazole ring, it may be possible to fine-tune its stability, energy content, and reactivity. nih.gov Theoretical studies on other pentazolyl derivatives have shown that functionalization can significantly impact the stability and aromaticity of the pentazole ring. researchgate.net

The development of novel frameworks incorporating fluoro-pentazole units is a particularly exciting prospect. These could range from discrete molecular salts to extended three-dimensional structures. acs.orgbioengineer.org For example, the design of nitrogen-rich cage compounds has been shown to be a promising strategy for developing high-density energetic materials. nih.gov The incorporation of the highly energetic and electron-withdrawing fluoro-pentazole moiety into such cages could lead to materials with unprecedented performance characteristics.

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of this compound remains largely uncharted territory. Understanding its fundamental chemical behavior is a prerequisite for its controlled synthesis and application. The high electronegativity of the fluorine atom is predicted to create a cationic N5 ring, a unique feature among pentazoles. researchgate.net This suggests that its reactivity will differ significantly from other known pentazole derivatives.

Q & A

Q. What are the optimal synthetic routes for Fluoro-1H-pentazole, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves fluorination of pentazole precursors. A methodological approach includes using fluorinating agents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) under anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and yield. Post-synthesis, extraction with methyl-tert-butyl-ether (MTBE) at pH 1.8 can isolate the compound from unreacted precursors, as demonstrated in fluoropyrazole synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR : Look for deshielded protons adjacent to fluorine (δ 8.5–9.5 ppm).
  • ¹⁹F NMR : A singlet near δ -150 to -160 ppm confirms fluorine substitution.
  • IR Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and N-N bonds (~950 cm⁻¹).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (error <0.3%). These methods are validated in benzimidazole and fluoropyrazole studies .

Q. How can researchers assess the thermal stability of this compound for safe handling in experiments?

Use thermogravimetric analysis (TGA) under nitrogen to track decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies exothermic/endothermic events. Compare results with structurally similar fluorinated azoles (e.g., 4-fluoro-1H-pyrazole decomposes at ~180°C) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model HOMO-LUMO gaps, aromaticity, and Fukui indices to predict nucleophilic/electrophilic sites. Docking studies (e.g., AutoDock Vina) assess binding affinities for catalytic or biological applications, as shown in benzimidazole-triazole systems .

Q. What methodologies resolve contradictory reports on this compound’s stability under varying environmental conditions?

Design controlled experiments isolating variables (humidity, light, pH). For example:

  • pH Stability : Monitor degradation via HPLC at pH 1–14.
  • Photostability : Expose to UV-Vis light (200–400 nm) and track changes via NMR. Reference fluoropyrazole stability studies, where MTBE extraction at pH 1.8 minimized decomposition .

Q. How does fluorine substitution influence the aromaticity and reaction pathways of pentazole compared to non-fluorinated analogs?

Fluorine’s electron-withdrawing effect reduces aromaticity, quantified via nucleus-independent chemical shift (NICS) calculations. Compare reaction kinetics in nucleophilic substitution (e.g., SNAr) between this compound and 1H-pentazole. Substituent effects are modeled using Hammett constants (σₚ ≈ 0.06 for fluorine) .

Q. What strategies mitigate challenges in isolating this compound due to its potential instability?

  • Inert Atmosphere : Use gloveboxes (N₂/Ar) during synthesis and purification.
  • Low-Temperature Crystallization : Employ ethanol/dry ice baths (-78°C).
  • Stabilizing Agents : Add radical inhibitors (e.g., BHT) to prevent decomposition. These strategies are adapted from tetrazole and fluoropyrazole isolation protocols .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

TechniqueExpected Signal/FeatureReference Compound Data
¹H NMRδ 8.7 ppm (H adjacent to F)δ 8.5 ppm in 4-fluoro-1H-pyrazole
¹⁹F NMRδ -155 ppm (singlet)δ -153 ppm in Selectfluor reactions
IR (C-F stretch)1180 cm⁻¹1175 cm⁻¹ in 2-fluorophenyl imidazoles

Q. Table 2. Stability Assessment Protocol

Variable TestedMethodOutcome Metric
pH (1–14)HPLC retention timeDegradation products
TemperatureTGA/DSCDecomposition onset (°C)
Light ExposureUV-Vis/¹H NMRSignal attenuation

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